Bienvenue dans la boutique en ligne BenchChem!

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

TrkA Kinase c-Kit Kinase Profiling

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396869-66-1) is a synthetic small molecule that combines a benzotriazole ring with a morpholinopyrimidine unit via an acetamide linker. It has been referenced in patent families covering Trk kinase inhibitors and is cataloged as a potential building block for medicinal chemistry in several research chemical inventories.

Molecular Formula C16H17N7O2
Molecular Weight 339.359
CAS No. 1396869-66-1
Cat. No. B2500272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
CAS1396869-66-1
Molecular FormulaC16H17N7O2
Molecular Weight339.359
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3
InChIInChI=1S/C16H17N7O2/c24-16(10-23-13-4-2-1-3-12(13)20-21-23)19-14-9-15(18-11-17-14)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2,(H,17,18,19,24)
InChIKeyXEQLGOHWYHJGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396869-66-1) – Core Identity and Sourcing Baseline


The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1396869-66-1) is a synthetic small molecule that combines a benzotriazole ring with a morpholinopyrimidine unit via an acetamide linker. It has been referenced in patent families covering Trk kinase inhibitors and is cataloged as a potential building block for medicinal chemistry in several research chemical inventories. Despite its commercial availability, a systematic review of non-excluded primary literature reveals that publicly accessible, comparator-based quantitative bioactivity data for this specific compound are extremely scarce.

Why 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs


The morpholinopyrimidine scaffold in this compound distinguishes it from other benzotriazole-acetamide derivatives, which often feature different heterocyclic substitutions (e.g., piperazinyl, triazolyl, or simple phenyl). Even minor changes at the pyrimidine 6-position can drastically alter kinase inhibition profiles, cellular potency, and physicochemical properties. [1] However, the current evidence base lacks direct, publicly available head-to-head assays comparing CAS 1396869-66-1 against its closest structural analogs under identical experimental conditions, preventing a quantitative assessment of substitution risk.

Quantitative Differentiation Evidence for 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide Against Closest Analogs


Kinase Inhibition Selectivity Profile vs. c-Kit Inhibitor Reference Compounds

The compound is disclosed within a patent family (US-9096593-B2) describing Trk kinase modulators. This family also includes compounds with reported c-Kit IC50 values around 100 nM. [1] However, no public data quantifies the specific IC50 value of CAS 1396869-66-1 against TrkA or c-Kit, nor does it allow a direct comparison with the closest patented analogs. The differentiation therefore remains at the level of structural potential rather than measured potency.

TrkA Kinase c-Kit Kinase Profiling

Antiproliferative Activity in Cancer Cell Lines vs. In-Class Benzotriazoles

Unverified data from excluded sources suggests IC50 values of 10 µM (MDA-MB-231) and 15 µM (HepG2) for this compound. For context, related benzotriazole-acetamides have shown micromolar activity in various cancer lines, but no direct comparative study under identical conditions is available, making procurement based on potency claims unreliable.

MDA-MB-231 HepG2 Cytotoxicity

Procurement-Advised Application Scenarios for 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide


Custom Kinase Inhibitor Library Design for Trk Family Targets

The compound is structurally related to patented TrkA inhibitors. Researchers constructing proprietary kinase-focused libraries may include it as a chemical probe, provided they conduct their own selectivity profiling. Its value lies in its structural novelty rather than in validated public data.

Structure-Activity Relationship (SAR) Studies on Morpholinopyrimidine-Benzotriazole Hybrids

This compound serves as a key intermediate or reference point for SAR campaigns exploring the effect of 6-morpholino substitution on pyrimidine-based kinase inhibitors. Its procurement is justifiable only within projects that have the capacity to generate primary pharmacological data.

Negative Control or Inactive Probe for Assay Development

Given the absence of confirmed potent bioactivity, the compound may be employed as a structurally matched negative control for more active morpholinopyrimidine derivatives in cellular or biochemical assays, after its inactivity is verified by the end-user.

Quote Request

Request a Quote for 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.